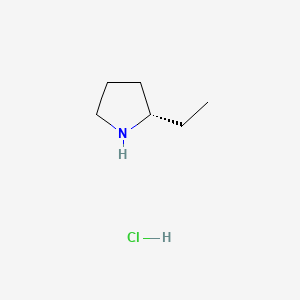

(S)-2-ethylpyrrolidine hydrochloride

货号 B592573

CAS 编号:

597562-96-4

分子量: 135.635

InChI 键: LKNCADZJRBHOFP-RGMNGODLSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-ethylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a compound containing the 2-ethylpyrrolidine functional group . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

While specific synthesis methods for “(S)-2-ethylpyrrolidine hydrochloride” were not found, similar compounds are often synthesized through various methods such as classical pyrolysis, microwave irradiation, and hydrothermal treatment .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-ethylpyrrolidine hydrochloride” would depend on its specific chemical structure and the conditions under which it is used .科学研究应用

-

Asymmetric Alkylation Reactions

- Field : Organic Chemistry .

- Application : “(S)-2-(diphenylmethyl)-pyrrolidine” and its amide derivative were examined as chiral auxiliary compounds in asymmetric alkylation reactions .

- Method : Monoalkylation of N-acyl derivatives of these compounds using lithiated bases led to poor diastereoselectivities and yields. Alkylation reactions using HMPA proceeded with modest diastereoselectivities .

- Results : The alkylation reactions using HMPA resulted in modest diastereoselectivities ranging from 1.49:1 to 4.25:1 .

-

Chiral Solvating Agents (CSAs) for NMR Evaluation

- Field : Analytical Chemistry .

- Application : “(S)-2-(diphenylmethyl)-pyrrolidine” was used as a chiral solvating agent (CSA) for NMR evaluation of chiral acids and alcohols .

- Method : The compound was used to resolve chiral carboxylic acids and alcohols in NMR spectroscopy .

- Results : It was found to be an excellent CSA for chiral carboxylic acids, but less effective for chiral alcohols .

-

Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

- Field : Medicinal Chemistry .

- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .

- Method : Researchers synthesize various pyrrolone and pyrrolidinone derivatives .

- Results : These derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

-

Superhydrophobic Materials

- Field : Material Science .

- Application : Superhydrophobic materials have been widely reported throughout the scientific literature .

- Method : Their properties originate from a highly rough morphology and inherently water repellent surface chemistry .

- Results : Despite promising an array of functionalities, these materials have seen limited commercial development .

-

Pyrrolidine in Drug Discovery

- Field : Drug Discovery .

- Application : Pyrrolidine ring is significant in drug discovery due to the stereogenicity of carbons .

- Method : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

- Results : Due to the different binding mode to enantioselective proteins, it can lead to a different biological profile of drug candidates .

-

Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

- Field : Material Science .

- Application : Proline, a natural amino acid with a pyrrolidine ring, and related derivatives have been encapsulated into porous materials to construct novel heterogeneous catalysts .

- Method : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

- Results : This attractive group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

-

Pyrrolidines as Chiral Auxiliaries

- Field : Organic Chemistry .

- Application : Chiral pyrrolidines are frequently used in asymmetric synthesis as chiral auxiliaries .

- Method : One of the major reasons for their frequent use in asymmetric synthesis is the good availability of many chiral derivatives either directly from the chiral pool of natural products or via easy preparation from readily available precursors such as proline and other amino acids .

- Results : The most prominent examples of pyrrolidine auxiliaries are depicted in Fig. 1. The first applications of proline esters as chiral auxiliaries via enamine derivatives date back to the work of Yamada et al. in the late 1960s .

属性

IUPAC Name |

(2S)-2-ethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-ethylpyrrolidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

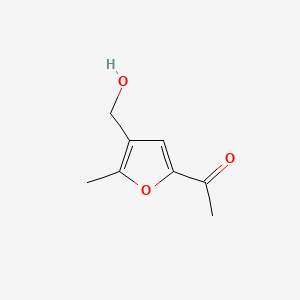

1-(4-(Hydroxymethyl)-5-methylfuran-2-yl)ethanone

132332-04-8

Dichlorodenafil

1446089-84-4

![N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride](/img/no-structure.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)